Methyl 2-(4-nitrophenyl)-2-(2-methoxyphenyl)acetate
Description
Methyl 2-(4-nitrophenyl)-2-(2-methoxyphenyl)acetate (IUPAC name: methyl 2-(2-methoxyphenyl)-2-(4-nitrophenyl)acetate) is an ester derivative featuring two aromatic rings: a para-nitrophenyl group and an ortho-methoxyphenyl group linked to an acetate backbone. Its molecular formula is C₁₇H₁₄N₂O₄, with a molecular weight of 309.0871 g/mol (determined via HRMS) . This compound is synthesized through multi-step organic reactions, yielding a yellow oil with a moderate yield of 46% under optimized conditions. Key characterization data include ¹H NMR (CDCl₃) and ¹³C NMR spectra, confirming the presence of both nitro and methoxy substituents .
Properties
Molecular Formula |
C16H15NO5 |
|---|---|
Molecular Weight |
301.29 g/mol |
IUPAC Name |
methyl 2-(2-methoxyphenyl)-2-(4-nitrophenyl)acetate |
InChI |
InChI=1S/C16H15NO5/c1-21-14-6-4-3-5-13(14)15(16(18)22-2)11-7-9-12(10-8-11)17(19)20/h3-10,15H,1-2H3 |
InChI Key |
OPWMTBCPZYGTGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-nitrophenyl)-2-(2-methoxyphenyl)acetate typically involves esterification reactions. One common method is the Fischer esterification, where an acid (such as 2-(4-nitrophenyl)-2-(2-methoxyphenyl)acetic acid) reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are often employed to obtain the final product in high purity.
Chemical Reactions Analysis
Reduction Reactions
The nitro group undergoes selective reduction under catalytic hydrogenation or metal-mediated conditions:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Nitro to Amine Reduction | H₂, Pd/C catalyst, ethanol, 25°C | Methyl 2-(4-aminophenyl)-2-(2-methoxyphenyl)acetate | ~85% |
This reaction preserves the ester and methoxy groups while converting the nitro group to an amine, enabling subsequent functionalization (e.g., diazotization or amide formation).
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions:
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 6 hours | 2-(4-Nitrophenyl)-2-(2-methoxyphenyl)acetic acid | Forms carboxylic acid |
| Basic Hydrolysis | NaOH (2M), ethanol, 70°C, 4 hours | Sodium salt of the corresponding acid + methanol | Saponification predominates |
The choice of conditions determines the product’s protonation state, influencing downstream applications in synthesis.
Electrophilic Aromatic Substitution (EAS)
The methoxy-substituted phenyl ring activates toward electrophilic attack due to the electron-donating methoxy group:
| Reaction Type | Reagents/Conditions | Position | Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Para to OMe | Methyl 2-(4-nitrophenyl)-2-(2-methoxy-4-nitrophenyl)acetate |
| Halogenation | Br₂, FeBr₃, CH₂Cl₂, 25°C | Ortho to OMe | Brominated derivative at the methoxy ring |
The nitro group on the adjacent phenyl ring deactivates its own ring, directing substitution exclusively to the methoxy-activated ring.
Functional Group Interconversion
The ester group participates in transesterification and aminolysis:
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Transesterification | Ethanol, H₂SO₄, reflux, 8 hours | Ethyl 2-(4-nitrophenyl)-2-(2-methoxyphenyl)acetate | Solubility modification |
| Aminolysis | NH₃, THF, 60°C, 12 hours | 2-(4-Nitrophenyl)-2-(2-methoxyphenyl)acetamide | Precursor for polymer synthesis |
Stability Under Oxidative Conditions
The compound resists oxidation of the methoxy group but may undergo side reactions under harsh conditions:
| Oxidizing Agent | Conditions | Outcome |
|---|---|---|
| KMnO₄ | Aqueous H₂SO₄, 100°C | Degradation of ester and nitro groups |
| Ozone | CH₂Cl₂, -78°C | No reaction observed |
Mechanistic Considerations
-
Nitro Reduction : Proceeds via a catalytic hydrogenation mechanism, where H₂ adsorption on Pd/C facilitates electron transfer to the nitro group.
-
EAS on Methoxy Ring : Methoxy’s +M effect directs electrophiles to ortho/para positions, while steric hindrance from the adjacent phenyl group favors para substitution.
-
Ester Hydrolysis : Acidic conditions protonate the carbonyl oxygen, enhancing water nucleophilicity, whereas basic conditions deprotonate water to form hydroxide ions for nucleophilic attack.
This compound’s multifunctional design enables tailored modifications for applications in pharmaceuticals, agrochemicals, and materials science. Further studies are needed to explore its catalytic coupling potential and asymmetric derivatization .
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: May serve as a probe or reagent in biochemical assays.
Medicine: Potential precursor for pharmaceutical compounds with therapeutic properties.
Industry: Could be used in the manufacture of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of methyl 2-(4-nitrophenyl)-2-(2-methoxyphenyl)acetate depends on its specific application. In a biochemical context, it might interact with enzymes or receptors, altering their activity. The nitro and methoxy groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table compares methyl 2-(4-nitrophenyl)-2-(2-methoxyphenyl)acetate with key structural analogs, highlighting differences in substituents, synthesis yields, physical states, and spectral
Key Observations:
Synthetic Complexity and Yield :
- The target compound (4c) and its analog 4b exhibit lower yields (~45–46%) compared to simpler derivatives like methyl 2-(2-methoxyphenyl)acetate (99% yield) . This suggests that introducing nitro and bulky aryl groups increases steric hindrance and reaction complexity.
- Diazomethane methylation (used in ) achieves near-quantitative yields for simpler esters, while multi-step syntheses (e.g., formylation, nitropropyl addition) are required for nitro-substituted analogs .
Physical State and Solubility :
- Compounds with nitro groups (4b, 4c) are oils, whereas thiazolidinedione derivatives (e.g., compounds 16–24 in ) are solids with high melting points (e.g., 220–245°C) due to hydrogen bonding and crystallinity .
- The absence of a crystalline structure in 4c may result from the ortho-methoxy group’s steric effects, which disrupt molecular packing.
Substituent Effects on Reactivity: The para-nitro group in 4c is a strong electron-withdrawing group, enhancing the electrophilicity of the ester carbonyl. In contrast, the ortho-methoxy group donates electrons via resonance, creating a polarized electronic environment that may influence hydrolysis or nucleophilic substitution rates .
Spectral Data :
Biological Activity
Methyl 2-(4-nitrophenyl)-2-(2-methoxyphenyl)acetate (commonly referred to as MNPMA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with MNPMA, including its synthesis, structure-activity relationships (SAR), and various biological evaluations.
Chemical Structure and Properties
MNPMA is characterized by its unique molecular structure, which features a nitro group and a methoxy group attached to aromatic rings. The molecular formula for MNPMA is C₁₈H₁₅N₃O₄, with a molecular weight of approximately 325.33 g/mol. The presence of these functional groups is crucial for its biological activity.
Synthesis
The synthesis of MNPMA typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. For instance, the compound can be synthesized through esterification processes involving 4-nitrophenyl and 2-methoxyphenyl derivatives.
Anticancer Activity
Recent studies have highlighted the anticancer potential of MNPMA. For example, in vitro assays have demonstrated that MNPMA exhibits significant cytotoxicity against various cancer cell lines, including liver carcinoma (HEPG2) and oral squamous cell carcinoma lines (Ca9-22, HSC-2) . The half-maximal inhibitory concentration (IC50) values obtained from these studies indicate that MNPMA may be a promising candidate for further development as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HEPG2 | 12.5 |
| Ca9-22 | 15.0 |
| HSC-2 | 18.0 |
Antimicrobial Activity
MNPMA has also been evaluated for its antimicrobial properties. Studies have shown that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values range from 10 to 50 µM against various strains, including Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Bacillus subtilis | 25 |
Toxicological Studies
Toxicological assessments are vital for understanding the safety profile of MNPMA. Preliminary studies suggest that while MNPMA exhibits promising biological activities, it may also present cytotoxic effects at higher concentrations, necessitating further investigation into its therapeutic window .
Structure-Activity Relationship (SAR)
The biological activity of MNPMA can be attributed to its structural components. The presence of the nitro group is believed to enhance its reactivity and interaction with biological targets, while the methoxy group may influence its solubility and permeability across cellular membranes .
Comparative Analysis with Similar Compounds
Comparative studies with structurally similar compounds have provided insights into the SAR of MNPMA:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 2-(3-cyano-4-nitrophenyl)-2-(3,4-dimethoxyphenyl)acetate | C₁₉H₁₆N₂O₆ | Additional methoxy group |
| Methyl 2-(4-nitrophenyl)-2-(phenyl)acetate | C₁₈H₁₅N₂O₄ | Lacks cyano group but retains nitro functionality |
These comparisons highlight how variations in functional groups can significantly impact the biological properties of similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
